1,2,3,4-Tetrahydroisoquinoline-5,8-diamine
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Overview
Description
1,2,3,4-Tetrahydroisoquinoline-5,8-diamine is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders and infectious diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroisoquinoline-5,8-diamine can be synthesized through various methods. One common approach involves the Bischler-Napieralski reaction, where phenylethylamine derivatives are cyclized to form the tetrahydroisoquinoline core . Another method is the Pictet-Spengler reaction, which involves the condensation of β-phenylethylamine with aldehydes or ketones in the presence of an acid catalyst . Industrial production often employs these methods due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroisoquinoline-5,8-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinoline derivatives .
Scientific Research Applications
1,2,3,4-Tetrahydroisoquinoline-5,8-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydroisoquinoline-5,8-diamine involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in the treatment of neurodegenerative disorders . The compound’s ability to cross the blood-brain barrier enhances its therapeutic potential .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-5,8-diamine is unique compared to other tetrahydroisoquinoline derivatives due to its specific substitution pattern, which imparts distinct biological activities . Similar compounds include:
1,2,3,4-Tetrahydroisoquinoline: The parent compound with a simpler structure.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.
5,6,7,8-Tetrahydroisoquinoline: Another derivative with different substitution patterns and biological activities.
Properties
CAS No. |
917805-10-8 |
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Molecular Formula |
C9H13N3 |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-5,8-diamine |
InChI |
InChI=1S/C9H13N3/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-2,12H,3-5,10-11H2 |
InChI Key |
CBDLDIXBRWJZQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C(C=CC(=C21)N)N |
Origin of Product |
United States |
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